2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Overview
Description
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a dichloroaniline moiety, an isopropoxy group, and a sulfanylacetic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The process includes:
Nitration and Reduction: The initial step involves the nitration of 2,4-dichloroaniline, followed by reduction to obtain the corresponding amine.
Isopropoxylation: The amine is then subjected to isopropoxylation to introduce the isopropoxy group.
Acylation: The next step involves the acylation of the isopropoxy derivative with chloroacetic acid to form the intermediate compound.
Thioether Formation: Finally, the intermediate undergoes a thioether formation reaction with thioglycolic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichloroaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The dichloroaniline moiety is crucial for its binding affinity, while the sulfanylacetic acid group enhances its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid: Lacks the isopropoxy group, resulting in different reactivity and applications.
2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and biological activity.
Uniqueness
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-7(2)20-11-4-10(8(14)3-9(11)15)16-12(17)5-21-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWKTUYYWARJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134368 | |
Record name | 2-[[2-[[2,4-Dichloro-5-(1-methylethoxy)phenyl]amino]-2-oxoethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339014-90-3 | |
Record name | 2-[[2-[[2,4-Dichloro-5-(1-methylethoxy)phenyl]amino]-2-oxoethyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339014-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[[2,4-Dichloro-5-(1-methylethoxy)phenyl]amino]-2-oxoethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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